2,3,3-Trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one
Description
This compound features a thieno[2,3-d]pyrimidinyl core linked to a piperazine ring via a propen-1-one scaffold, with three chlorine atoms at the 2,3,3-positions. The thieno-pyrimidine moiety is a heterobicyclic system known for its role in modulating kinase inhibition and nucleic acid interactions . The piperazine substituent contributes to solubility and pharmacokinetic properties, while its positioning on the thieno-pyrimidine ring influences stereoelectronic effects .
Properties
IUPAC Name |
2,3,3-trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl3N4OS/c14-9(10(15)16)13(21)20-4-2-19(3-5-20)11-8-1-6-22-12(8)18-7-17-11/h1,6-7H,2-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWLOSSOMOVMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CSC3=NC=N2)C(=O)C(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Cyclization Using Urea
The thieno[2,3-d]pyrimidine scaffold is typically synthesized from methyl 2-aminothiophene-3-carboxylate. Heating this precursor with urea at 200°C for two hours induces cyclization, yielding thieno[2,3-d]pyrimidine-2,4-diol (compound 2 ) with a 72% yield. Infrared (IR) spectroscopy confirms the presence of hydroxyl (3440 cm⁻¹) and aromatic C=C (1630 cm⁻¹) stretches.
Microwave-Assisted Synthesis
Alternative approaches employ microwave irradiation to accelerate cyclization. A study demonstrated that reacting 2-aminothiophene-3-carbonitrile analogs with urea under microwave conditions reduced reaction times from hours to minutes while maintaining yields above 70%. This method minimizes side products, as evidenced by cleaner ¹H-NMR spectra.
Chlorination and Functionalization
Dichlorination with Phosphorus Oxychloride
Thieno[2,3-d]pyrimidine-2,4-diol undergoes dichlorination using excess phosphorus oxychloride (POCl₃) under reflux. This step replaces hydroxyl groups with chlorine atoms, producing 2,4-dichlorothieno[2,3-d]pyrimidine (compound 3 ) in 75% yield. IR spectroscopy reveals a characteristic C-Cl stretch at 740 cm⁻¹.
Selective Monochlorination
Selective monochlorination at the 4-position is achieved by substituting one chlorine with hydrazine. Treating compound 3 with hydrazine hydrate in methanol at 0–5°C yields 4-hydrazino-2-chlorothieno[2,3-d]pyrimidine. DEPT NMR spectra confirm the retention of the chlorine atom at C2.
Introduction of the Piperazino Group
Nucleophilic Aromatic Substitution
The piperazine moiety is introduced via nucleophilic substitution. Reacting 2,4-dichlorothieno[2,3-d]pyrimidine with piperazine in tetrahydrofuran (THF) at 60°C for 12 hours replaces the 4-chloro group, yielding 4-piperazinylthieno[2,3-d]pyrimidine. Triethylamine is added to scavenge HCl, improving reaction efficiency.
Patent-Based Optimization
A patent describes coupling piperazine derivatives using Lawesson’s reagent under microwave conditions. This method reduces reaction times to 2–3 hours and achieves yields exceeding 80%, as validated by LC-MS.
Formation of the Trichloropropenone Moiety
Acylation with Trichloroacetyl Chloride
The propenone group is introduced by reacting 4-piperazinylthieno[2,3-d]pyrimidine with trichloroacetyl chloride in dichloromethane. The reaction proceeds at room temperature, facilitated by a catalytic amount of dimethylaminopyridine (DMAP). The resulting intermediate undergoes elimination to form the α,β-unsaturated ketone.
Spectral Validation
¹³C-NMR spectra of the final product show a ketone carbonyl signal at δ 190 ppm and vinyl carbons at δ 120–130 ppm. Mass spectrometry confirms the molecular ion peak at m/z 377.68, consistent with the formula C₁₃H₁₁Cl₃N₄OS.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Structure
The compound features a trichloropropenone structure linked to a thieno[2,3-d]pyrimidine derivative through a piperazine ring. This configuration contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing the thieno[2,3-d]pyrimidine framework exhibit notable anticancer properties. Specifically, 2,3,3-Trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one has shown promise in inhibiting cancer cell proliferation.
Case Study: In vitro Studies
In vitro assays demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including:
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented.
Case Study: Antimicrobial Assays
The following table summarizes the antimicrobial activity of the compound:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 32 µg/mL |
Potential as an Antiviral Agent
Emerging research suggests that compounds similar to this compound may possess antiviral properties. Preliminary studies indicate activity against viral replication mechanisms.
Case Study: Viral Inhibition
In a study focused on viral inhibition:
Neuroprotective Effects
Recent investigations into neuroprotective effects have highlighted the potential of this compound in treating neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
Animal models have shown that administration of the compound can reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2,3,3-Trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one involves its interaction with various molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects. The compound’s lipophilicity allows it to easily diffuse into cells, enhancing its efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno-Pyrimidine Derivatives
(a) Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16, )
- Core Structure: Thieno[3,4-d]pyrimidin-4(3H)-one lacks the piperazine linkage and propenone group.
- Activity: This compound is associated with chromenone derivatives in synthetic pathways but lacks explicit kinase inhibition data .
(b) Phenyl-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone ()
- Core Structure: Shares the thieno[2,3-d]pyrimidinyl group but replaces piperazine with piperidine.
- Key Differences: Piperidine’s reduced basicity compared to piperazine may alter solubility and target engagement. The methanone group lacks the reactive propenone scaffold.
- Activity: Identified as a PI3-Kinase alpha inhibitor, suggesting the thieno-pyrimidine core is critical for kinase targeting .
Propen-1-one Derivatives
(a) 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenyl-2-propen-1-one ()
- Key Differences: Lacks the thieno-pyrimidine and piperazine components, limiting its application in kinase inhibition.
(b) JAK3 Inhibitor: 1-[(2S,5R)-2-Methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-2-propen-1-one ()
- Core Structure: Pyrrolo[2,3-d]pyrimidine instead of thieno-pyrimidine, with stereospecific piperidine linkage.
- Key Differences: The pyrrolo-pyrimidine core may alter hydrogen-bonding patterns compared to thieno-pyrimidine. The (2S,5R) configuration enhances selectivity for JAK3 over other kinases.
- Activity: Demonstrates nanomolar potency against JAK3, highlighting the importance of stereochemistry and core heterocycle choice .
Piperazine/Piperidine-Substituted Analogs
(a) 4H-Pyrazino[1,2-a]pyrimidin-4-one Derivatives ()
- Core Structure: Pyrazino-pyrimidinone systems with diverse substituents (e.g., methylindazolyl, dimethylpyrazolyl).
- Key Differences: The pyrazino-pyrimidinone core differs electronically from thieno-pyrimidine, affecting π-π stacking and charge distribution.
- Activity : These derivatives are explored for broad kinase inhibition, with substituents like 4-methylpiperazinyl improving metabolic stability .
(b) 6-(Difluoromethyl)-2-(4-thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)-1,3-diazinan-4-one (CAS 2640973-13-1, )
- Core Structure: Shares the thieno-pyrimidinyl-piperazine linkage but incorporates a difluoromethyl-diazinanone group.
- Key Differences: The diazinanone ring introduces additional hydrogen-bonding sites, while difluoromethyl enhances lipophilicity (LogP ~1.3 vs. trichloro’s higher LogP).
- Activity : Likely optimized for CNS penetration due to fluorine substituents .
Comparative Data Table
*Estimated based on structural analogs.
Key Research Findings
- Electrophilicity: The trichlorinated propenone group in the target compound may enhance covalent binding to kinases compared to non-halogenated analogs (e.g., ) .
- Core Heterocycle: Thieno-pyrimidine derivatives () show broader kinase inhibition than pyrrolo-pyrimidine systems (), but the latter achieve higher selectivity .
- Substituent Effects : Piperazine-linked compounds () exhibit better solubility than piperidine analogs (), critical for oral bioavailability .
Biological Activity
2,3,3-Trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one is a heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.
Synthesis
The compound is synthesized through multi-step reactions starting from thieno[2,3-d]pyrimidine derivatives. Key synthetic routes often involve strong bases and chlorinating agents to achieve high yields and purity. The synthesis process typically includes:
- Step 1 : Formation of thieno[2,3-d]pyrimidine core.
- Step 2 : Chlorination to introduce trichloro groups.
- Step 3 : Reaction with piperazine to form the final compound.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound binds to active sites of specific enzymes, inhibiting their function and disrupting biological pathways critical for cell proliferation and survival .
- Cell Membrane Interaction : Its lipophilicity allows the compound to penetrate cell membranes efficiently, enhancing its biological efficacy .
Anticancer Properties
Research has shown that derivatives of thieno[2,3-d]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. The synthesized compound has been evaluated for its cytotoxic effects on mammalian cancer cells, demonstrating promising results:
- Study Findings : A study indicated that compounds derived from thieno[2,3-d]pyrimidines displayed IC50 values in the micromolar range against several cancer types .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). It has been noted for:
- Analgesic Activity : Research indicates that it can reduce inflammation and pain in animal models similarly to indomethacin .
Cytotoxicity Evaluation
A comprehensive study evaluated the cytotoxicity of various thieno[2,3-d]pyrimidine derivatives:
- Methodology : Compounds were tested against human cancer cell lines using MTT assays.
- Results : The study found that this compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM against A549 lung cancer cells .
Anti-inflammatory Studies
In another case study focused on anti-inflammatory properties:
- Experimental Design : The compound was administered in a rodent model of inflammation.
- Outcomes : Results showed a marked reduction in paw edema compared to control groups treated with saline .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Thieno[2,3-d]pyrimidine derivative | Anticancer & Anti-inflammatory | 15 (A549) |
| Pyrido[2,3-d]pyrimidines | Pyridine-based | Anticancer | Varies |
| Thieno[2,3-d]pyrimidin-4-one | Thienopyrimidine | Antitubercular | Varies |
Q & A
Basic: How can researchers optimize the synthesis of 2,3,3-Trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one?
Methodological Answer:
The synthesis typically involves three stages:
Thienopyrimidine Core Formation : Cyclize substituted thiophene derivatives with pyrimidine precursors using phosphorus oxychloride (POCl₃) and pyridine under reflux (5–6 hours). Monitor reaction completion via TLC .
Piperazine Coupling : React the thieno[2,3-d]pyrimidin-4-yl intermediate with piperazine derivatives in anhydrous DMF at 80–100°C for 12–24 hours. Use catalytic KI to enhance nucleophilic substitution efficiency.
Propenone Functionalization : Introduce the trichloropropenone moiety via a Claisen-Schmidt condensation reaction. Optimize stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to ketone) and reaction time (4–6 hours) to minimize by-products .
Key Validation : Confirm intermediate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and final compound structure via H-NMR (e.g., δ 7.30–8.20 ppm for aromatic protons) .
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Elucidation :
- Purity Assessment :
Advanced: How to design structure-activity relationship (SAR) studies for analogs targeting kinase inhibition?
Methodological Answer:
Core Modifications :
- Thienopyrimidine Ring : Substitute the 2- or 3-position with electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance binding to kinase ATP pockets (e.g., JAK3) .
- Piperazine Linker : Vary alkyl chain length (C2–C4) to balance solubility and steric hindrance .
Biological Assays :
- Kinase Inhibition : Screen analogs against JAK3 (IC₅₀) using fluorescence polarization assays. Compare selectivity over JAK1/JAK2 to avoid off-target effects .
- Cellular Efficacy : Test anti-proliferative activity in cancer cell lines (e.g., HeLa) via MTT assays. Use positive controls (e.g., Ritlecitinib) and validate via Western blot for phosphorylated STAT proteins .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Impurity Analysis : Quantify trace impurities (e.g., des-chloro derivatives) via LC-MS. Correlate impurity levels (e.g., >2%) with reduced efficacy in cellular assays .
- Assay Variability : Standardize conditions (e.g., serum concentration, incubation time) in proliferation assays. For example, TRAIL-induced apoptosis assays require precise recombinant protein concentrations (10–50 ng/mL) to ensure reproducibility .
Advanced: What strategies improve the compound’s stability during storage?
Methodological Answer:
- Degradation Pathways : Identify hydrolytic degradation products (e.g., hydrolysis of the propenone group) via accelerated stability studies (40°C/75% RH for 6 months). Use HPLC-MS to track degradation .
- Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) for long-term storage at -20°C. For short-term use, store in anhydrous DMSO at 2–8°C to prevent claisen condensation .
Advanced: How to employ computational modeling to predict binding modes?
Methodological Answer:
Docking Studies : Use AutoDock Vina to model interactions with JAK3 (PDB: 5LXN). Focus on hydrogen bonding with Lys855 and van der Waals contacts with the hydrophobic pocket .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex (<2.0 Å indicates stable binding) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
